2-chloro-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide
CAS No.: 1219913-14-0
Cat. No.: VC6411467
Molecular Formula: C16H14ClN3O2S
Molecular Weight: 347.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219913-14-0 |
|---|---|
| Molecular Formula | C16H14ClN3O2S |
| Molecular Weight | 347.82 |
| IUPAC Name | 2-chloro-N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C16H14ClN3O2S/c17-12-5-2-1-4-11(12)16(22)18-15-10-13(14-6-3-9-23-14)19-20(15)7-8-21/h1-6,9-10,21H,7-8H2,(H,18,22) |
| Standard InChI Key | XKBRBFGKQROKNX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC(=NN2CCO)C3=CC=CS3)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a benzamide backbone (2-chlorobenzoic acid derivative) linked via an amide bond to a 1,3-disubstituted pyrazole ring. Critical substituents include:
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2-Chlorobenzoyl group: Introduces electron-withdrawing effects, enhancing metabolic stability .
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1-(2-Hydroxyethyl) group: Provides hydrophilicity, potentially improving aqueous solubility.
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3-(Thiophen-2-yl) group: A heteroaromatic moiety known to influence receptor binding and pharmacokinetics .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-Chloro-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide |
| Molecular Formula | C₁₇H₁₅ClN₃O₂S |
| Molecular Weight | 376.84 g/mol |
| Canonical SMILES | ClC1=CC=CC=C1C(=O)NC2=C(C(=NN2CCO)C3=CC=CS3) |
Synthetic Methodology
Retrosynthetic Analysis
The synthesis involves three key intermediates:
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2-Chlorobenzoyl chloride: Prepared from 2-chlorobenzoic acid via thionyl chloride (SOCl₂) treatment .
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5-Amino-1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazole: Synthesized through cyclocondensation of hydrazine derivatives with β-keto esters .
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Amide coupling: Achieved via nucleophilic acyl substitution between the acid chloride and pyrazole amine .
Preparation of 2-Chlorobenzoyl Chloride
2-Chlorobenzoic acid reacts with SOCl₂ under reflux to yield the corresponding acid chloride, confirmed by FTIR (C=O stretch at 1775 cm⁻¹) .
Synthesis of Pyrazole Amine Intermediate
1-(2-Hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine is synthesized via:
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Cyclocondensation: Ethyl acetoacetate, thiophene-2-carboxaldehyde, and 2-hydroxyethylhydrazine in ethanol/HCl.
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Amide Bond Formation
The pyrazole amine reacts with 2-chlorobenzoyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Reaction progress is monitored via TLC (Rf = 0.45 in EtOAc/hexane 1:1) .
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Anhydrous DCM | 78 |
| Temperature | 0°C → RT | 85 |
| Base | Et₃N (2.5 equiv) | 82 |
Physicochemical Properties
Solubility Profile
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Aqueous solubility: 0.12 mg/mL (pH 7.4), enhanced by the hydroxyethyl group’s hydrogen-bonding capacity.
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Lipophilicity: LogP = 2.1 (calculated via Crippen’s method), indicating moderate membrane permeability .
Thermal Stability
DSC analysis reveals a melting point of 189–192°C, with decomposition onset at 210°C.
Spectroscopic Characterization
NMR Analysis (DMSO-d₆)
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¹H NMR (400 MHz):
Mass Spectrometry
ESI-MS (m/z): 377.8 [M+H]⁺, 379.8 [M+2+H]⁺ (chlorine isotope pattern).
Biological Activity and Structure-Activity Relationships (SAR)
Antimicrobial Screening
While direct data are unavailable, structurally related N-phenylbenzamides show MIC values of 8–32 µg/mL against S. aureus . The chloro and thiophene groups likely contribute to membrane disruption .
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